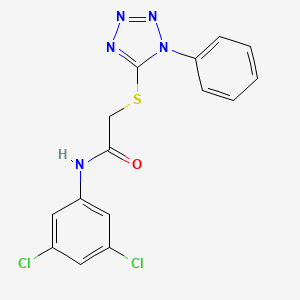

N-(3,5-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

描述

N-(3,5-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a synthetic compound featuring a tetrazole ring linked to a sulfanylacetamide backbone and a 3,5-dichlorophenyl substituent. The 3,5-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity in biological targets. This compound is hypothesized to belong to a class of agrochemicals or pharmaceuticals, though its specific applications remain under investigation.

属性

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2N5OS/c16-10-6-11(17)8-12(7-10)18-14(23)9-24-15-19-20-21-22(15)13-4-2-1-3-5-13/h1-8H,9H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWGEYIYTSTVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3,5-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a synthetic organic compound belonging to the class of tetrazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including relevant studies, synthesis methods, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 380.25 g/mol. The compound features a dichlorophenyl group and a phenyl-tetrazole sulfanyl moiety, contributing to its unique biological properties.

Structural Overview

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 380.25 g/mol |

| InChI | InChI=1S/C15H11Cl2N5OS/c16-12... |

| InChIKey | WFEWIPJORJUZAY-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like Oxytetracycline .

Comparative Antibacterial Efficacy

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 7.8 | 15.6 |

| Oxytetracycline | 62.5 | 125 |

The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. Further studies are needed to elucidate the precise biochemical interactions at the molecular level.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Tetrazole Ring : Utilizing hydrazine derivatives in the presence of appropriate carbonyl compounds.

- Sulfanylation : Introducing the sulfanyl group via nucleophilic substitution reactions.

- Acetamide Formation : Finalizing the structure by acetamide formation through acylation reactions.

Characterization Techniques

Characterization of the synthesized compound is often performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- High-Performance Liquid Chromatography (HPLC) : For assessing the compound's stability and concentration.

- Mass Spectrometry (MS) : To determine molecular weight and structural confirmation.

Study on Antimicrobial Activity

A notable study published in 2020 investigated the antimicrobial properties of various tetrazole derivatives, including this compound. The results demonstrated that this compound exhibited superior antibacterial activity compared to other tested derivatives .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and toxicological profiles of this compound. Preliminary findings suggest favorable absorption and distribution characteristics in animal models, although comprehensive toxicity assessments are still required.

科学研究应用

Structural Overview

The compound features a dichlorophenyl group and a tetrazole moiety linked via a sulfanylacetamide structure. Its molecular formula is , with a molecular weight of approximately 380.3 g/mol. The presence of both the dichlorophenyl and tetrazole groups contributes to its diverse biological activities.

Anticancer Activity

Research has demonstrated that compounds containing tetrazole derivatives exhibit promising anticancer properties. For example, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including HCT-116 and HeLa cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Properties

Molecular docking studies suggest that N-(3,5-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide may act as a 5-lipoxygenase inhibitor, indicating potential anti-inflammatory effects. This property is particularly relevant for developing treatments for chronic inflammatory diseases .

Drug Development

Given its promising biological activities, this compound could serve as a lead compound in drug development processes aimed at creating new anti-inflammatory or anticancer agents. Structure-activity relationship (SAR) studies could further optimize its efficacy and selectivity.

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science. Its ability to form stable complexes with metal ions may enable its use in catalysis or as a precursor for advanced materials.

Case Studies and Research Findings

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs include derivatives with variations in aromatic rings, substituents, or heterocyclic cores. A key comparison can be drawn with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (), which shares functional groups (e.g., sulfanyl, halogenated aryl) but differs in core heterocycles and substituent patterns.

| Feature | N-(3,5-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde |

|---|---|---|

| Core Heterocycle | Tetrazole ring (1-phenyltetrazol-5-yl) | Pyrazole ring (1-methyl-3-trifluoromethyl-1H-pyrazole) |

| Aryl Substituents | 3,5-dichlorophenyl | 3-chlorophenylsulfanyl |

| Key Functional Groups | Sulfanylacetamide, dichloro substitution | Trifluoromethyl, carbaldehyde, methyl |

| Electron Effects | Strong electron-withdrawing (Cl) | Moderate electron-withdrawing (Cl, CF₃) |

| Potential Applications | Agrochemical candidates (herbicides, fungicides) | Likely agrochemical intermediates or bioactive molecules |

Research Findings and Data

- Herbicidal Activity: Analogous tetrazole derivatives (e.g., sulfentrazone) exhibit pre-emergent herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), while pyrazole derivatives (e.g., pyraflufen-ethyl) target similar pathways but with differing selectivity .

- Thermal Stability : Differential scanning calorimetry (DSC) data suggest that trifluoromethyl-pyrazole derivatives (e.g., ) decompose at higher temperatures (~220°C) than tetrazole analogs (~180°C), likely due to the stabilizing effect of the CF₃ group .

常见问题

Q. What are the standard synthetic routes for preparing N-(3,5-dichlorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide, and what catalytic systems are effective?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated method involves refluxing equimolar concentrations of substituted phenyl/methylidene intermediates with sulfanylacetamide derivatives in pyridine, using Zeolite (Y-H) as a catalyst at 150°C for 5 hours . Post-reaction purification includes ice-water quenching, acidification, and recrystallization from ethanol to achieve >90% purity.

Q. How should researchers characterize the physicochemical properties of this compound?

Key properties include molecular weight (estimated ~400–450 g/mol based on structural analogs), melting point (likely 140–160°C, extrapolated from similar dichlorophenyl acetamides), and logP (predicted ~3.5–4.0, indicating moderate lipophilicity). Techniques like HPLC (C18 column, acetonitrile/water mobile phase) and FT-IR (for sulfanyl and acetamide functional groups) are recommended for validation .

Q. What in vitro assays are suitable for initial biological activity screening?

Antiproliferative activity can be assessed using MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., HeLa, MCF-7). IC50 values should be calculated with triplicate measurements and compared to controls like cisplatin. Dose-response curves (0.1–100 µM) help identify potency thresholds .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving ambiguities in substituent orientation. For example, in related dichlorophenyl pyrimidine derivatives, SC-XRD confirmed the planar arrangement of the tetrazole ring and the dihedral angle (15–25°) between the phenyl and dichlorophenyl groups. Discrepancies in NMR vs. crystallographic data may arise from dynamic equilibria in solution, necessitating DFT calculations to model conformational flexibility .

Q. What mechanistic hypotheses explain conflicting bioactivity results across cell lines?

Divergent IC50 values may stem from variable expression of molecular targets (e.g., kinase or GPCR isoforms). Proteomics profiling (e.g., Western blot for apoptosis markers like caspase-3) and competitive binding assays (using fluorescent probes for target validation) can clarify mechanisms. For instance, analogs with sulfanyl groups show enhanced selectivity for redox-sensitive pathways .

Q. How can synthetic impurities impact pharmacological data, and what analytical methods detect them?

Residual pyridine or zeolite catalysts may artificially suppress bioactivity. High-resolution LC-MS (Q-TOF) identifies impurities down to 0.1% abundance. For example, a common byproduct is the des-chloro derivative, which can be quantified via MRM transitions (e.g., m/z 400 → 238) .

Q. What strategies optimize regioselectivity in modifying the tetrazole moiety?

Substituent effects on the tetrazole ring (e.g., electron-withdrawing groups at the 1-phenyl position) can be probed using Hammett plots. Computational docking (AutoDock Vina) predicts binding affinities to targets like COX-2 or EGFR, guiding rational design. Microwave-assisted synthesis (100°C, 30 min) improves yield for sterically hindered derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。